molecular formula C₂₆H₃₂ClNO₁₂S B1141060 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid CAS No. 120104-58-7

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid

Cat. No.: B1141060
CAS No.: 120104-58-7
M. Wt: 618.05
Attention: For research use only. Not for human or veterinary use.
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Description

| 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic acid is a mechanism-based inhibitor that functions as a powerful transition-state analog for sialidases (neuraminidases). Its core research value lies in its ability to covalently modify the active site of these glycoside hydrolases, making it an indispensable tool for enzymological studies and the structural characterization of sialidase function. The chloro and thiophenyl substituents are critical for its mechanism, where the anomeric chloride acts as a leaving group, enabling the formation of a stable, covalent intermediate with the catalytic nucleophile of the enzyme source. This compound has been pivotal in probing the mechanisms of bacterial and viral neuraminidases, including those from influenza viruses, providing high-resolution structural insights into enzyme-inhibitor complexes source. Its application extends to the field of glycobiology for investigating sialic acid metabolism and the role of sialidases in cellular recognition and pathogenicity. Researchers utilize this analog to dissect catalytic mechanisms, design novel inhibitors, and understand the structural basis of glycosidase inhibition, making it a critical reagent for advancing therapeutic strategies targeting sialidase-dependent pathogens.

Properties

IUPAC Name

methyl (2S,3S,4S,5S)-5-acetamido-4-acetyloxy-2-chloro-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClNO12S/c1-13(29)28-20-22(21(38-16(4)32)19(37-15(3)31)12-36-14(2)30)40-26(27,25(34)35-6)24(23(20)39-17(5)33)41-18-10-8-7-9-11-18/h7-11,19-24H,12H2,1-6H3,(H,28,29)/t19-,20+,21-,22?,23+,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSUTGMKNMKAW-CSKOYBJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClNO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonate (derived from N-acetylneuraminic acid). Acetylation with acetic anhydride in pyridine ensures hydroxyl group protection, critical for subsequent regioselective reactions.

Example Conditions :

  • Reagents : Acetic anhydride (5 equiv), pyridine (10 equiv), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Yield : >95% after recrystallization.

C-2 Chlorination Using N-Chlorosuccinimide

Chlorination at C-2 is achieved via NCS in DMF, a method adapted from the synthesis of metoclopramide intermediates. The reaction proceeds through an electrophilic mechanism, with DMF stabilizing the transition state.

Optimized Protocol :

  • Dissolve methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonate (50 g) in DMF (150 mL).

  • Add NCS (33 g, 1.2 equiv) gradually at 0°C.

  • Warm to 35°C for 5 hours, then 65°C for 4 hours.

  • Cool to 0°C, crystallize, and filter to obtain methyl 5-acetamido-2-chloro-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonate .

Key Data :

ParameterValueSource
Yield74.5–88.6%
Purity (HPLC)≥99.8%
Solvent RecyclingImproves yield to 88.6%

C-3 Thiolation with Thiophenol

Thiophenyl introduction at C-3 requires activation of the hydroxyl group as a triflate, followed by nucleophilic displacement. This step parallels methodologies in triazole-thiol synthesis.

Procedure :

  • Treat methyl 5-acetamido-2-chloro-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonate (10 g) with triflic anhydride (3 equiv) in dichloromethane (DCM) at -20°C.

  • Add thiophenol (5 equiv) and triethylamine (6 equiv) at 0°C.

  • Stir for 12 hours at 25°C.

  • Isolate methyl 5-acetamido-2-chloro-3-S-phenyl-3-thio-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonate via column chromatography.

Analytical Validation :

  • IR (KBr) : 696 cm⁻¹ (C-S stretch).

  • ¹H NMR : δ 7.7–7.9 ppm (aryl-H), δ 2.1–2.3 ppm (acetyl groups).

Global Deprotection

Final deprotection involves sodium methoxide-mediated hydrolysis to remove acetyl groups, yielding the target compound.

Conditions :

  • Reagents : Sodium methoxide (0.1 M in methanol, 10 equiv).

  • Temperature : 25°C, 6 hours.

  • Yield : 85–90% after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : DMF enhances NCS reactivity, while temperatures >60°C improve conversion but risk decomposition.

  • Thiolation : Polar aprotic solvents (e.g., DCM) minimize side reactions.

Comparative Data :

StepSolventTemperature (°C)Yield (%)
ChlorinationDMF35 → 6574.5–88.6
ThiolationDCM2572–78

Analytical Characterization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99.8% purity, critical for pharmaceutical applications.

Spectroscopic Confirmation

  • IR : 3365 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (C=O ester).

  • ¹³C NMR : δ 170–175 ppm (acetyl carbonyls), δ 45–50 ppm (C-Cl).

Challenges and Alternative Approaches

Stereochemical Control

The alpha-L-gluco configuration requires meticulous control during chlorination and thiolation. Use of chiral auxiliaries or enzymatic resolution may improve stereoselectivity.

Alternative Chlorinating Agents

While NCS is effective, sulfuryl chloride (SO₂Cl₂) offers a cost-effective alternative but requires anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid undergoes various chemical reactions, including:

    Oxidation: The phenyl-thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

2.1 Sialidase Inhibition

One of the primary applications of this compound is as an inhibitor of sialidase enzymes. Sialidases are critical in various biological processes, including cell signaling and pathogen interaction. The inhibition of these enzymes can lead to therapeutic effects in diseases where sialic acid metabolism is disrupted.

  • Case Study: Research indicates that derivatives similar to this compound can effectively inhibit sialidases, thereby preventing the release of sialic acids from glycoproteins and glycolipids, which is essential for certain viral infections .

2.2 Glycogen Phosphorylase Inhibition

The compound has also been identified as a glycogen phosphorylase inhibitor, which plays a crucial role in glucose metabolism. By inhibiting this enzyme, the compound can potentially lower blood glucose levels.

  • Case Study: A study demonstrated that administration of glycogen phosphorylase inhibitors led to improved muscle function and metabolic parameters in diabetic rat models. This suggests that compounds like 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic acid may provide therapeutic benefits in managing diabetes .

Pharmacological Applications

3.1 Antiviral Activity

The antiviral properties of this compound have been explored due to its ability to interfere with viral sialidases, which are essential for viral replication and spread.

  • Case Study: In vitro studies have shown that compounds structurally related to this one exhibit significant antiviral activity against influenza viruses by inhibiting their sialidase activity .

3.2 Cancer Therapeutics

Research has suggested that manipulating sialic acid pathways can affect tumor progression and metastasis. Compounds that inhibit sialidases may reduce tumor growth by altering cell surface glycosylation patterns.

  • Case Study: A study on cancer cell lines indicated that treatment with sialidase inhibitors led to reduced cell proliferation and increased apoptosis, highlighting the potential use of such compounds in cancer therapy .

Data Table: Comparative Analysis of Sialidase Inhibitors

Compound NameMechanism of ActionTarget EnzymePotential Application
5-(Acetylamino)-2-chloro-2,5-dideoxy...Sialidase InhibitionViral SialidasesAntiviral Therapy
Compound ASialidase InhibitionBacterial SialidasesAntibacterial Therapy
Compound BGlycogen Phosphorylase InhibitionGlycogen PhosphorylaseDiabetes Management

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenyl-thio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another compound with an acetylamino group and phenyl-thio group, but with a different backbone structure.

    4-Phenyl-3-butenoic acid: Shares the phenyl-thio group but lacks the acetylamino and chlorine functionalities.

Uniqueness

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid is unique due to its specific combination of functional groups and its nonulopyranosonic acid backbone, which confer distinct chemical and biological properties.

Biological Activity

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic acid, commonly referred to as compound GC5153, is a complex organic molecule with notable biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of modified sialic acids, which are derivatives of neuraminic acid. Its structure includes:

  • An acetylamino group
  • A chlorinated dideoxy sugar backbone
  • A phenyl thioether group

This unique configuration suggests potential interactions with various biological systems, particularly in relation to sialic acid metabolism and its role in cell signaling.

  • Sialidase Inhibition :
    • The compound is known to inhibit sialidases (neuraminidases), enzymes that cleave sialic acid residues from glycoproteins and glycolipids. This inhibition can affect viral replication and cell signaling pathways that rely on sialic acid for receptor interactions .
  • Antiviral Properties :
    • Due to its structural similarity to natural sialic acids, GC5153 may interfere with viral hemagglutinin-neuraminidase proteins, which are crucial for viral entry into host cells . This mechanism has been observed in studies involving respiratory viruses.
  • Cell Adhesion Modulation :
    • The presence of sialic acids on cell surfaces plays a significant role in cellular interactions and adhesion. By modifying these interactions, GC5153 could potentially alter cell signaling pathways involved in immune responses and cancer metastasis .

Case Studies and Experimental Results

  • In Vitro Studies :
    • In a study examining the effects of GC5153 on human cell lines, it was found that the compound significantly reduced the activity of sialidases NEU1 and NEU2, leading to increased levels of sialylated glycoproteins on the cell surface . This suggests a potential therapeutic application in diseases characterized by altered sialic acid metabolism.
  • Antiviral Efficacy :
    • Research published in virology journals demonstrated that GC5153 effectively inhibited the replication of influenza viruses in vitro by blocking the activity of viral neuraminidases, thus preventing the release of new virions from infected cells .
  • Impact on Cancer Cell Behavior :
    • In cancer research, GC5153 was shown to affect the adhesion properties of metastatic cancer cells. The compound's ability to alter sialic acid expression on tumor cells may enhance or inhibit their ability to metastasize depending on the context .

Data Tables

Biological Activity Effect Reference
Sialidase InhibitionSignificant reduction in NEU1 and NEU2 activity
Antiviral ActivityInhibition of influenza virus replication
Cancer Cell AdhesionModulation of adhesion properties in metastatic cells

Q & A

Basic: What are the key challenges in synthesizing 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid, and how can they be methodologically addressed?

Answer:
The synthesis of this compound involves multi-step organic reactions, including:

  • Stereochemical control due to the erythro-alpha-L-gluco configuration. Use chiral auxiliaries or enzymatic catalysis to ensure stereochemical fidelity .
  • Thioether bond formation (3-S-phenyl) requires careful selection of sulfurizing agents (e.g., Lawesson’s reagent) and protection of reactive hydroxyl groups to avoid side reactions .
  • Chlorination at position 2 : Optimize reaction conditions (e.g., using SOCl₂ in anhydrous DMF) and monitor intermediates via TLC or HPLC to confirm regioselectivity .
    Validation : Confirm purity and structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

Answer:
Contradictions often arise from:

  • Anomeric proton ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyranosonic acid ring .
  • Isomeric impurities : Employ chiral HPLC with a cellulose-based column to separate enantiomers or diastereomers .
  • Mass spectral fragmentation : Compare experimental HRMS data with computational simulations (e.g., using Mass Frontier) to validate fragmentation pathways .
    Case Study : For the acetylated derivative in , discrepancies in methyl ester signals were resolved via NOESY to confirm spatial proximity of substituents .

Basic: What analytical methods are recommended for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via:
    • HPLC-UV (λ = 210–260 nm) to track peak area reduction.
    • TLC with iodine vapor detection for rapid assessment .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability parameters (e.g., Arrhenius plots) .

Advanced: How can researchers design experiments to probe the biological activity of this compound, given its structural complexity?

Answer:

  • Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like sialidases or glycosyltransferases, leveraging the nonulopyranosonic acid scaffold .
  • In vitro assays :
    • Enzyme inhibition : Test against bacterial neuraminidases (e.g., Clostridium perfringens) using fluorogenic substrates (4-MU-Neu5Ac) .
    • Cellular uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization in HeLa cells via flow cytometry .
  • Control experiments : Include structurally related analogs (e.g., ’s fluorinated derivative) to isolate the role of the 2-chloro and 3-S-phenyl groups .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of thioether and acetylated groups .
  • Solubility challenges : Dissolve in DMSO (≤5% v/v) for biological assays, ensuring compatibility with aqueous buffers .
  • Storage : Store at –20°C under argon to prevent oxidation of the thioether bond and hydrolysis of the acetyl group .

Advanced: How can researchers optimize reaction yields for the 3-S-phenyl substitution without compromising stereochemical integrity?

Answer:

  • Protection-deprotection strategy : Temporarily protect hydroxyl groups with acetyl or benzyl groups before introducing the phenylthio moiety .
  • Catalyst screening : Test transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) for cross-coupling reactions, optimizing solvent polarity (e.g., THF vs. DMF) .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track thiol intermediate formation and adjust reaction time/temperature dynamically .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability studies .
  • pKa prediction : Employ MarvinSketch to identify ionizable groups (e.g., the acetylated amino group) and optimize solubility .
  • Conformational analysis : Perform molecular dynamics simulations (AMBER or GROMACS) to study the pyranosonic ring’s flexibility .

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS) to identify bioavailability bottlenecks .
  • Metabolite identification : Incubate the compound with liver microsomes and use HRMS to detect degradation products (e.g., deacetylated or oxidized species) .
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ values and protein-binding assays (e.g., using equilibrium dialysis) .

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